molecular formula C16H14N4S B8743171 2,2'-(Thiobis(methylene))bis-1H-benzimidazole CAS No. 33007-61-3

2,2'-(Thiobis(methylene))bis-1H-benzimidazole

Cat. No. B8743171
CAS RN: 33007-61-3
M. Wt: 294.4 g/mol
InChI Key: PLROPLMRAPJFHZ-UHFFFAOYSA-N
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Patent
US07229943B2

Procedure details

A solution of 4.1 g (27.3 mmol) thiodiacetic acid and 4.9 g (27.3 mmol) o-phenylene diamine in 40 ml 4N HCl was stirred at reflux for 4 hours. The reaction mixture was cooled to room temperature an neutralised with conc. NH4OH. The formed precipitate was filtered, washed with water (3×40 ml) and dried under vacuum. Yield—2.4g (25.2%).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([CH2:6][C:7](O)=O)[CH2:2][C:3](O)=O.[C:10]1([NH2:17])[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16].[NH4+:18].[OH-]>Cl>[NH:16]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:17]=[C:3]1[CH2:2][S:1][CH2:6][C:7]1[NH:16][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
S(CC(=O)O)CC(=O)O
Name
Quantity
4.9 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered
WASH
Type
WASH
Details
washed with water (3×40 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
Yield—2.4g (25.2%)

Outcomes

Product
Name
Type
Smiles
N1C(=NC2=C1C=CC=C2)CSCC2=NC1=C(N2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.